molecular formula C13H8F5N B12065697 2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl

2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl

Cat. No.: B12065697
M. Wt: 273.20 g/mol
InChI Key: OMLSIPUJQLUWSX-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by a trifluoromethyl (-CF₃) group at the 4' position of the biphenyl ring, amino (-NH₂) and fluorine substituents at the 2, 3, and 5 positions. This compound is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of fluorine and trifluoromethyl groups, which enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. Its structural complexity arises from the strategic placement of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (amino) groups, enabling tailored reactivity and physicochemical properties.

Properties

Molecular Formula

C13H8F5N

Molecular Weight

273.20 g/mol

IUPAC Name

2,4-difluoro-6-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2

InChI Key

OMLSIPUJQLUWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl. One common approach involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylamine, followed by cyclization to form the biphenyl ring . Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.

Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale. Optimization of reaction conditions, purification, and yield would be critical for efficient production.

Chemical Reactions Analysis

Reactivity: 2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl can participate in various chemical reactions:

    Aryl Halide Reactions: It can undergo nucleophilic substitution reactions with aryl halides.

    Reduction: Reduction with suitable reagents can yield the corresponding amine.

    Oxidation: Oxidation reactions may lead to the formation of functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium hydroxide in polar solvents (e.g., DMF, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas (catalyzed by Pd/C).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding 2-amino-3,5-difluorobiphenyl.

Scientific Research Applications

Chemistry:

    Fluorinated Building Blocks: Researchers use this compound as a building block for designing novel fluorinated organic molecules.

    Materials Science: Its unique fluorine substitution pattern may contribute to desirable material properties.

Biology and Medicine: While direct applications in biology and medicine are limited, understanding its reactivity and potential interactions with biological systems is essential.

Industry:

Mechanism of Action

The exact mechanism by which 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with analogous biphenyl derivatives:

Structural Analogs and Substituent Effects
Compound Name Substituents Key Properties/Applications Synthesis Yield (Reported)
2-Amino-3,5-difluoro-4'-CF₃-biphenyl 2-NH₂, 3-F, 5-F, 4'-CF₃ High metabolic stability; drug intermediates N/A (hypothetical)
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane 4-SCF₃ Electrophilic trifluoromethylthiolation reagent 65–82%
4'-CF₃-2-aminobiphenyl 2-NH₂, 4'-CF₃ Intermediate for kinase inhibitors ~70% (literature average)
3,5-Difluoro-4'-CF₃-biphenyl 3-F, 5-F, 4'-CF₃ Liquid crystal precursors 85–90% (reported)

Key Observations :

  • Electron Effects: The amino group in the 2-position of the target compound introduces electron-donating resonance effects, contrasting with sulfur-based analogs like [1,1′-biphenyl]-4-yl(trifluoromethyl)sulfane, where the SCF₃ group is strongly electron-withdrawing. This difference impacts reactivity in cross-coupling reactions.
  • Synthetic Accessibility : While [1,1′-biphenyl]-4-yl(trifluoromethyl)sulfane is synthesized via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O, the target compound likely requires sequential amination and fluorination steps, which are less straightforward and may result in lower yields.
  • Biological Relevance: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 4'-methyl-2-aminobiphenyl), improving blood-brain barrier penetration in CNS-targeted drugs.
Physicochemical Properties
Property 2-Amino-3,5-difluoro-4'-CF₃-biphenyl [1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane 4'-CF₃-2-aminobiphenyl
Molecular Weight (g/mol) 303.2 296.3 251.2
LogP (Predicted) 3.8 4.2 3.1
Melting Point (°C) 120–125 (est.) 88–92 95–100
Aqueous Solubility (mg/mL) <0.1 <0.05 0.2

Insights :

  • The additional fluorine atoms in the target compound increase its molecular weight and logP compared to non-difluoro analogs, making it more lipophilic but less soluble in aqueous media.
  • The sulfane derivative exhibits higher logP due to the hydrophobic SCF₃ group, aligning with its use in lipid-rich environments.

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